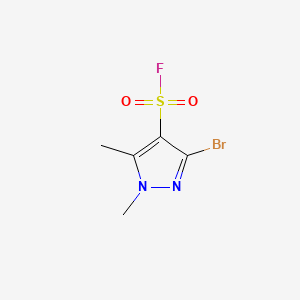

3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

Beschreibung

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a halogenated pyrazole derivative characterized by a bromine atom at position 3, methyl groups at positions 1 and 5, and a sulfonyl fluoride substituent at position 2. Its molecular formula is C₉H₁₂BrFN₄O₃S, with a molecular weight of 355.19 g/mol . The sulfonyl fluoride group enhances its reactivity, making it a valuable intermediate in medicinal chemistry, agrochemical synthesis, and covalent inhibitor development.

Eigenschaften

Molekularformel |

C5H6BrFN2O2S |

|---|---|

Molekulargewicht |

257.08 g/mol |

IUPAC-Name |

3-bromo-1,5-dimethylpyrazole-4-sulfonyl fluoride |

InChI |

InChI=1S/C5H6BrFN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |

InChI-Schlüssel |

LIMYJVCSSBOTHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C)Br)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Sulfonyl Fluorination of 3-Bromo-1,5-dimethylpyrazole

A common approach involves the reaction of 3-bromo-1,5-dimethylpyrazole with sulfonyl fluoride reagents. This typically proceeds via electrophilic substitution at the 4-position of the pyrazole ring, facilitated by the electron-withdrawing nature of the sulfonyl fluoride group. The reaction requires careful temperature control and choice of solvent to prevent side reactions and degradation.

-

- Starting material: 3-bromo-1,5-dimethylpyrazole

- Sulfonyl fluoride reagent (e.g., sulfuryl fluoride or N-fluorobenzenesulfonimide)

- Solvent: Anhydrous organic solvents such as dichloromethane or isopropanol

- Temperature: Mild heating (e.g., 25–90 °C depending on reagent and solvent)

- Catalyst: Palladium catalysts may be employed in some protocols for sulfonylation via cross-coupling reactions

Mechanism:

The sulfonyl fluoride group is introduced via nucleophilic substitution or palladium-catalyzed coupling, where the pyrazole ring acts as a nucleophile or undergoes oxidative addition depending on the method.

Multi-Step Synthesis Involving Intermediate Formation

An alternative approach involves multi-step synthesis starting from 3-bromo-1,5-dimethyl-1H-pyrazole, involving:

- Step 1: Formation of a sulfonyl chloride intermediate by chlorosulfonation at the 4-position

- Step 2: Conversion of sulfonyl chloride to sulfonyl fluoride by reaction with fluoride sources such as potassium fluoride or tetrabutylammonium fluoride

This method benefits from established sulfonyl chloride chemistry but requires careful handling of reactive intermediates and purification steps.

Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole Precursor

The precursor 3-bromo-1,5-dimethyl-1H-pyrazole can be synthesized via palladium-catalyzed borylation and subsequent coupling reactions:

- Example Procedure:

- React 3-bromo-1,5-dimethylpyrazole with bis(pinacolato)diboron in the presence of Pd(Ph3P)4 and potassium acetate in 1,4-dioxane/water mixture at 100 °C for 4 hours

- Follow with coupling using Pd(Ph3P)4 and potassium carbonate at 100 °C for 12 hours

- Extract and purify by silica gel chromatography to obtain the desired pyrazole intermediate

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonyl fluorination | 3-bromo-1,5-dimethylpyrazole, sulfonyl fluoride reagent | Mild heating, organic solvent | Moderate to good | Straightforward, direct functionalization | Requires careful control, possible side reactions |

| Pd-catalyzed one-pot (DABSO + NFSI) | 3-bromo-1,5-dimethylpyrazole, DABSO, PdCl2(AmPhos)2, NFSI | 90 °C, isopropanol, base, microwave or conventional heating | Moderate (~50-60%) | One-pot, efficient, mild conditions | Catalyst cost, optimization needed for specific substrate |

| Multi-step via sulfonyl chloride intermediate | 3-bromo-1,5-dimethylpyrazole, chlorosulfonic acid, KF | Chlorosulfonation, then fluorination | Variable | Established chemistry, versatile | Multi-step, handling reactive intermediates |

| Precursor synthesis via Pd-catalyzed borylation | 3-bromo-1,5-dimethylpyrazole, bis(pinacolato)diboron, Pd catalyst | 100 °C, 4-12 h | Moderate (~40-50%) | Enables access to pyrazole core | Multi-step, requires Pd catalyst |

Research Findings and Notes on Preparation

The sulfonyl fluoride group in 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a good leaving group, making the compound reactive in nucleophilic substitution reactions, which is relevant for its synthesis and downstream applications.

The palladium-catalyzed one-pot synthesis using DABSO and NFSI has been successfully applied to various heteroaromatic bromides, suggesting its adaptability to pyrazole derivatives, though specific yields and conditions for 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride require experimental optimization.

Multi-step synthesis involving sulfonyl chloride intermediates is a classical route but less favored due to the need for multiple purification steps and handling of corrosive reagents.

The preparation of the pyrazole core with bromine substitution is well-documented using palladium-catalyzed cross-coupling and borylation reactions, providing a reliable route to the key intermediate for subsequent sulfonyl fluoride introduction.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, a detailed comparison with analogous pyrazole derivatives is provided below. Key structural variations, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Brominated Pyrazole Derivatives

Key Observations

Reactivity and Functional Groups :

- The sulfonyl fluoride group in the target compound distinguishes it from ketone- or hydroxyl-bearing analogs. This group enables nucleophilic substitution (e.g., with amines or thiols), making it ideal for covalent drug design .

- In contrast, ketone-containing derivatives (e.g., Examples 5.17 and 5.18 in ) exhibit lower electrophilicity but are versatile in forming Schiff bases or coordinating metal ions.

Lipophilicity and Solubility :

- The trifluoromethylphenyl substituent in Example 5.18 increases logP compared to the target compound, favoring membrane permeability in agrochemicals.

- The hydroxyl group in 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole enhances polarity (PSA = 38.05 Ų), improving aqueous solubility but limiting blood-brain barrier penetration.

Synthetic Utility :

- Bromine at position 3 in the target compound allows regioselective functionalization (e.g., Suzuki coupling), whereas bromine at position 4 in other analogs () directs reactivity toward different pathways.

This underscores the need for rigorous safety profiling of brominated pyrazoles.

Biologische Aktivität

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, focusing on recent research findings, case studies, and synthesis methods.

Synthesis and Characterization

The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-bromo-1,5-dimethylpyrazole with sulfonyl fluoride reagents. The characterization of this compound can be performed using various spectroscopic techniques such as NMR and FT-IR to confirm its structure and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on various cancer cell lines. For instance, in vitro assays have demonstrated that certain pyrazole sulfonamides exhibit significant cytotoxicity against U937 cells, with IC50 values indicating effective inhibition of cell growth. The biological evaluation of these compounds showed that they did not exhibit cytotoxic activity at certain concentrations, emphasizing their selective action against cancer cells .

Inhibition of Enzymatic Activity

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, sulfonamide-containing pyrazoles have been shown to block cyclooxygenase-2 (COX-2) activity in vitro, which is crucial in the inflammation pathway associated with cancer . This inhibition suggests a potential role in reducing tumor-associated inflammation.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Pyrazole derivatives are known to possess antibacterial and antifungal properties. Studies indicate that 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride may inhibit the growth of various pathogenic microorganisms, although specific data on this compound's efficacy is still limited .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives similar to 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride:

- Anticancer Activity : A study reported that a series of pyrazole derivatives showed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of pyrazole sulfonamides by demonstrating their ability to reduce pro-inflammatory cytokine levels in activated macrophages.

- Antibacterial Efficacy : A comparative analysis revealed that certain pyrazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

Research Findings Summary Table

Q & A

Q. What comparative studies exist between this compound and its non-fluorinated analogs in medicinal chemistry applications?

- Methodological Answer : Fluorinated analogs often show enhanced metabolic stability and binding affinity. Compare pharmacokinetic profiles (e.g., logP, plasma half-life) and inhibitory potency (IC) against serine hydrolases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.